5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2,4-dichlorophenyl group, a 4-methylpiperazine moiety, and an ethyl side chain. The 2,4-dichlorophenyl group may enhance lipophilicity and binding affinity, while the 4-methylpiperazine moiety could improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5OS/c1-3-14-21-18-25(22-14)17(26)16(27-18)15(24-8-6-23(2)7-9-24)12-5-4-11(19)10-13(12)20/h4-5,10,15,26H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEOFQIGJGKCMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolo[3,2-b][1,2,4]triazole core with a dichlorophenyl group and a methylpiperazine moiety. Its molecular formula is , and it has a molecular weight of 452.36 g/mol. The structural complexity contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are involved in neurotransmission and metabolic processes respectively.
- Receptor Modulation : The compound may interact with specific receptors on cell surfaces, leading to altered cellular responses.
- DNA/RNA Interaction : There is potential for this compound to influence gene expression through interactions with genetic material.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
The compound's mechanism involves disrupting bacterial cell wall synthesis or function.
Enzyme Inhibition
The compound has shown promising results in inhibiting enzymes critical for various physiological processes:
- Acetylcholinesterase (AChE) : IC50 values indicate strong inhibitory activity compared to standard drugs.
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.63 ± 0.001 |
| Standard (e.g., Thiourea) | 21.25 ± 0.15 |
This inhibition suggests potential applications in treating conditions like Alzheimer's disease.
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Further research is required to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial effects against multiple strains and reported significant inhibition rates for Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition Studies : A comprehensive analysis demonstrated that the compound effectively inhibits urease and AChE with competitive binding mechanisms .
- Toxicity Evaluation : Toxicological assessments indicated low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting safety for potential clinical applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The thiazolo[3,2-b][1,2,4]triazole core distinguishes this compound from analogs with pyrazole, pyrimidine, or pyrrolo-thiazolo systems. For example:
- Compound 5-[(3-Chlorophenyl)(4-ethyl-1-piperazinyl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol () shares the same core but substitutes the 2,4-dichlorophenyl group with a 3-chlorophenyl group and replaces 4-methylpiperazine with 4-ethylpiperazine.
- Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () features a thiazolo-pyrimidine core instead. This modification reduces nitrogen density, likely diminishing interactions with ATP-binding pockets but improving metabolic stability .
Substituent Effects on Pharmacological Activity
- Halogen Positioning: The 2,4-dichlorophenyl group in the target compound may exhibit stronger electron-withdrawing effects and steric hindrance than the 3-chlorophenyl group in ’s analog. This could enhance binding to hydrophobic enzyme pockets, as seen in antifungal agents targeting lanosterol 14α-demethylase .
- Piperazine Derivatives : The 4-methylpiperazine group likely confers better aqueous solubility than bulkier substituents (e.g., 4-ethylpiperazine in or 4-(3-chlorophenyl)piperazine in ), which could influence bioavailability and clearance rates .
Crystallographic and Conformational Insights
Compounds with isostructural frameworks, such as those in and , demonstrate that halogen substitutions (Cl vs. F) minimally affect molecular planarity but significantly alter crystal packing.
Comparative Data Table
| Compound Name | Core Structure | Aromatic Substituent | Piperazine Substituent | Key Properties/Activities |
|---|---|---|---|---|
| 5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) | Thiazolo-triazole | 2,4-Dichlorophenyl | 4-Methyl | High lipophilicity, potential antifungal activity |
| 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol () | Thiazolo-triazole | 3-Chlorophenyl | 4-Ethyl | Increased BBB penetration potential |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol () | Thiazolo-triazole | 4-Ethoxy-3-methoxyphenyl | 4-(3-Chlorophenyl) | Enhanced solubility due to methoxy group |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () | Triazolo-thiadiazole | 4-Methoxyphenyl | N/A | Antifungal activity via lanosterol demethylase inhibition |
Research Findings and Implications
- Antifungal Potential: Molecular docking studies () suggest that triazole-thiazole hybrids with halogenated aryl groups inhibit lanosterol 14α-demethylase. The target compound’s dichlorophenyl group may confer superior binding affinity compared to methoxy or mono-chloro analogs .
- ADME Profile : The 4-methylpiperazine moiety likely enhances solubility and reduces hepatic metabolism compared to ethyl or aryl-substituted piperazines, as inferred from and .
- Synthetic Feasibility : High-yield crystallization methods using dimethylformamide () could be adapted for the target compound to optimize purity and stability .
Q & A
Q. How can analytical methods be developed to quantify this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for separation on a C18 column. Use MRM transitions (e.g., m/z 489 → 231 for quantification) .
- Validation Parameters : Assess linearity (1–1000 ng/mL), recovery (>80%), and matrix effects (ion suppression/enhancement) per FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
